4-Amino-1-propylsulfanyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-Amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Quinazoline Moiety: The quinazoline moiety is introduced through a series of condensation reactions involving suitable starting materials.
Substitution Reactions: The propylsulfanyl group is introduced via nucleophilic substitution reactions, often using propylthiol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkylthiols, amines, and halides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoloquinazolines .
Scientific Research Applications
4-Amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of 4-amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(methylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 4-Amino-1-(ethylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 4-Amino-1-(butylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Uniqueness
4-Amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific propylsulfanyl substitution, which enhances its biological activity and selectivity compared to other similar compounds. This substitution also affects its solubility and pharmacokinetic properties, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C12H13N5OS |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
4-amino-1-propylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C12H13N5OS/c1-2-7-19-12-15-14-11-16(12)9-6-4-3-5-8(9)10(18)17(11)13/h3-6H,2,7,13H2,1H3 |
InChI Key |
FHXAIQTWIMJIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N |
Origin of Product |
United States |
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